An In-depth Technical Guide to the Basic Properties of 3-(3-Chlorophenoxy)azetidine
An In-depth Technical Guide to the Basic Properties of 3-(3-Chlorophenoxy)azetidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(3-Chlorophenoxy)azetidine is a substituted azetidine derivative with potential applications in medicinal chemistry and drug discovery. The azetidine scaffold is a valuable pharmacophore due to its conformational rigidity and ability to introduce unique three-dimensional structures into molecules. This technical guide provides a comprehensive overview of the known and predicted basic properties of 3-(3-Chlorophenoxy)azetidine, detailed synthetic methodologies, and a discussion of its potential biological significance based on related compounds. While specific experimental data for this compound is limited in publicly available literature, this guide consolidates predictive data and established experimental protocols for analogous compounds to serve as a valuable resource for researchers.
Chemical and Physical Properties
The basic properties of 3-(3-Chlorophenoxy)azetidine are summarized in the table below. It is important to note that many of these values are predicted and await experimental verification.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀ClNO | [1] |
| Molecular Weight | 183.63 g/mol | [1] |
| CAS Number | 868833-95-8 | [1] |
| Appearance | Predicted to be a solid | [1] |
| Boiling Point (Predicted) | Approximately 278°C | [1] |
| Density (Predicted) | 1.236 g/cm³ | [1] |
| pKa (Predicted) | 9.30 ± 0.40 | [1] |
| Storage Temperature | 2-8°C | [2][3] |
| XlogP (Predicted) | 2.4 | [4] |
Synthesis and Purification
The synthesis of 3-(3-Chlorophenoxy)azetidine can be achieved through several established methods for forming 3-aryloxyazetidines. The most common approaches involve the N-protected derivative, N-Boc-3-(3-chlorophenoxy)azetidine, as a key intermediate. Two primary synthetic routes from N-Boc-3-hydroxyazetidine are the Mitsunobu reaction and a two-step Williamson ether synthesis.
Synthetic Workflow
The general synthetic workflow for preparing 3-(3-Chlorophenoxy)azetidine hydrochloride is depicted below.
Caption: General synthetic workflow for 3-(3-Chlorophenoxy)azetidine hydrochloride.
Experimental Protocols
This protocol describes the direct conversion of an alcohol to an ether with inversion of stereochemistry.
Materials:
-
N-Boc-3-hydroxyazetidine
-
3-Chlorophenol
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of N-Boc-3-hydroxyazetidine (1.0 eq) and 3-chlorophenol (1.2 eq) in anhydrous THF at 0°C under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (1.5 eq).
-
Slowly add DIAD or DEAD (1.5 eq) dropwise to the stirring solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in petroleum ether) to yield N-Boc-3-(3-chlorophenoxy)azetidine.
This two-step protocol involves the formation of a mesylate intermediate followed by nucleophilic substitution.
Step 1: Mesylation of N-Boc-3-hydroxyazetidine Materials:
-
N-Boc-3-hydroxyazetidine
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve N-Boc-3-hydroxyazetidine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM and cool the solution to 0°C.
-
Slowly add methanesulfonyl chloride (1.2 eq) dropwise.
-
Stir the reaction at 0°C for 1-2 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with cold water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to obtain the crude N-Boc-3-(methylsulfonyloxy)azetidine, which can often be used in the next step without further purification.
Step 2: Nucleophilic Substitution with 3-Chlorophenol Materials:
-
Crude N-Boc-3-(methylsulfonyloxy)azetidine
-
3-Chlorophenol
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a suspension of sodium hydride (1.5 eq) in anhydrous DMF at 0°C, add a solution of 3-chlorophenol (1.2 eq) in DMF dropwise.
-
Stir the mixture at room temperature for 30 minutes to form the sodium phenoxide.
-
Add a solution of crude N-Boc-3-(methylsulfonyloxy)azetidine (1.0 eq) in DMF to the reaction mixture.
-
Heat the reaction to 60-80°C and stir for 12-24 hours, monitoring by TLC.
-
Cool the reaction to room temperature and quench by the slow addition of water.
-
Extract the mixture with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
This protocol removes the Boc protecting group to yield the final product, typically as a hydrochloride salt.
Materials:
-
N-Boc-3-(3-chlorophenoxy)azetidine
-
4M HCl in 1,4-dioxane or Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM) (if using TFA)
-
Diethyl ether
Procedure:
-
Dissolve N-Boc-3-(3-chlorophenoxy)azetidine (1.0 eq) in a minimal amount of either 1,4-dioxane or DCM.
-
Add an excess of 4M HCl in 1,4-dioxane (e.g., 10 eq) or trifluoroacetic acid (e.g., 10 eq).
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the hydrochloride or trifluoroacetate salt.
-
Filter the solid, wash with diethyl ether, and dry under vacuum to obtain 3-(3-Chlorophenoxy)azetidine hydrochloride (or TFA salt).
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the protons on the azetidine ring and the chlorophenyl group.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic CH (ortho to Cl) | ~ 7.2 - 7.3 | m |
| Aromatic CH (meta to Cl) | ~ 6.8 - 7.0 | m |
| Aromatic CH (para to Cl) | ~ 7.1 - 7.2 | t |
| Azetidine CH-O | ~ 4.8 - 5.0 | quintet |
| Azetidine CH₂ (adjacent to NH) | ~ 3.8 - 4.2 | m |
| Azetidine NH | Variable, broad singlet | br s |
¹³C NMR Spectroscopy
The carbon NMR will show distinct signals for the carbon atoms of the azetidine and chlorophenyl rings.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Aromatic C-Cl | ~ 134 - 136 |
| Aromatic C-O | ~ 157 - 159 |
| Aromatic CH | ~ 114 - 131 |
| Azetidine C-O | ~ 65 - 70 |
| Azetidine CH₂ (adjacent to NH) | ~ 45 - 50 |
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| N-H Stretch (amine) | 3300 - 3500 (broad) |
| C-H Stretch (aromatic) | 3000 - 3100 |
| C-H Stretch (aliphatic) | 2850 - 2960 |
| C=C Stretch (aromatic) | 1400 - 1600 |
| C-O Stretch (aryl ether) | 1200 - 1250 |
| C-N Stretch (amine) | 1020 - 1220 |
| C-Cl Stretch | 600 - 800 |
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.
| Ion | Predicted m/z |
| [M+H]⁺ | ~ 184.0524 |
| [M+Na]⁺ | ~ 206.0343 |
Potential Biological Activity and Signaling Pathways
Specific biological activity data for 3-(3-Chlorophenoxy)azetidine is not extensively reported. However, the azetidine scaffold is present in numerous biologically active compounds, suggesting potential areas for investigation.[5]
-
Antimicrobial Activity: Azetidin-2-one derivatives are well-known β-lactam antibiotics. Other azetidine analogs have also shown antibacterial and antifungal properties.[6][7][8]
-
GABA Uptake Inhibition: Certain azetidine derivatives act as inhibitors of GABA transporters (GATs), which are implicated in neurological disorders like epilepsy.[5]
-
Anticancer Activity: Some azetidine-containing compounds have demonstrated antiproliferative effects on cancer cell lines.[1]
Given that some azetidine derivatives have been investigated as kinase inhibitors, a hypothetical signaling pathway where 3-(3-Chlorophenoxy)azetidine could act is presented below. This is a generalized representation and requires experimental validation.
References
- 1. jmchemsci.com [jmchemsci.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. 868833-95-8|3-(3-Chlorophenoxy)azetidine|BLD Pharm [bldpharm.com]
- 4. PubChemLite - 3-(3-chlorophenoxy)azetidine hydrochloride (C9H10ClNO) [pubchemlite.lcsb.uni.lu]
- 5. benchchem.com [benchchem.com]
- 6. ijpjournal.com [ijpjournal.com]
- 7. Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach [mdpi.com]
- 8. researchgate.net [researchgate.net]
